molecular formula C7H11NO5S B1635096 p-(Methylamino)phenol sulphate CAS No. 51-72-9

p-(Methylamino)phenol sulphate

Cat. No.: B1635096
CAS No.: 51-72-9
M. Wt: 221.23 g/mol
InChI Key: OHYPPUOVSUINHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

p-(Methylamino)phenol sulphate can be synthesized from 4-hydroxyaniline hydrochloride and dimethyl sulphate . The reaction involves the methylation of 4-hydroxyaniline to form p-(Methylamino)phenol, which is then converted to its sulphate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in bulk and stored under controlled conditions to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

p-(Methylamino)phenol sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of p-(Methylamino)phenol sulphate involves its reducing properties. It donates electrons to various substrates, leading to their reduction. The compound interacts with molecular targets such as reactive oxygen species and metal ions, facilitating their reduction and stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-(Methylamino)phenol sulphate is unique due to its dual role as a reducing agent and a developer in photographic processes. Its ability to act as a corrosion inhibitor and its applications in the synthesis of nanomaterials further distinguish it from similar compounds .

Properties

IUPAC Name

4-(methylamino)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.H2O4S/c1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYPPUOVSUINHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-72-9, 150-75-4 (Parent)
Record name 4-(Methylamino)phenol sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenol, 4-(methylamino)-, sulfate (1:1) (salt)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Methylamino)phenol sulphate
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DSSTOX Substance ID

DTXSID60892463
Record name 4-(Methylamino)phenol sulfate (1:1)
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Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-55-0, 1936-57-8, 51-72-9
Record name Metol
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URL https://commonchemistry.cas.org/detail?cas_rn=55-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Methylaminophenol sulfate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenol, 4-(methylamino)-, sulfate (1:1) (salt)
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Record name p-(Methylamino)phenol sulphate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Planetol
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Record name 4-(Methylamino)phenol sulfate (1:1)
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Record name p-(methylamino)phenol sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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